Cas no 940307-40-4 (1,3-dibromoimidazo[1,5-a]pyrazin-8-amine)
1,3-dibromoimidazo[1,5-a]pyrazin-8-amine Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,5-a]pyrazin-8-amine, 1,3-dibromo-
- 1,3-dibromoimidazo[1,5-a]pyrazin-8-amine
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- Inchi: 1S/C6H4Br2N4/c7-4-3-5(9)10-1-2-12(3)6(8)11-4/h1-2H,(H2,9,10)
- InChI Key: RKGWUMBSVOXOBF-UHFFFAOYSA-N
- SMILES: C12=C(Br)N=C(Br)N1C=CN=C2N
1,3-dibromoimidazo[1,5-a]pyrazin-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0756-100mg |
1,3-dibromoimidazo[1,5-a]pyrazin-8-amine |
940307-40-4 | 95% | 100mg |
¥3492.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0756-250mg |
1,3-dibromoimidazo[1,5-a]pyrazin-8-amine |
940307-40-4 | 95% | 250mg |
¥5587.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0756-500mg |
1,3-dibromoimidazo[1,5-a]pyrazin-8-amine |
940307-40-4 | 95% | 500mg |
¥9317.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0756-1g |
1,3-dibromoimidazo[1,5-a]pyrazin-8-amine |
940307-40-4 | 95% | 1g |
¥13968.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0756-100.0mg |
1,3-dibromoimidazo[1,5-a]pyrazin-8-amine |
940307-40-4 | 95% | 100.0mg |
¥3198.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0756-250.0mg |
1,3-dibromoimidazo[1,5-a]pyrazin-8-amine |
940307-40-4 | 95% | 250.0mg |
¥5117.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0756-500.0mg |
1,3-dibromoimidazo[1,5-a]pyrazin-8-amine |
940307-40-4 | 95% | 500.0mg |
¥8534.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0756-1.0g |
1,3-dibromoimidazo[1,5-a]pyrazin-8-amine |
940307-40-4 | 95% | 1.0g |
¥12794.0000 | 2025-04-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570148-100mg |
1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine |
940307-40-4 | 98% | 100mg |
¥11095.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570148-250mg |
1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine |
940307-40-4 | 98% | 250mg |
¥19204.00 | 2024-04-24 |
1,3-dibromoimidazo[1,5-a]pyrazin-8-amine Suppliers
1,3-dibromoimidazo[1,5-a]pyrazin-8-amine Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Additional information on 1,3-dibromoimidazo[1,5-a]pyrazin-8-amine
Introduction to 1,3-dibromoimidazo[1,5-a]pyrazin-8-amine (CAS No. 940307-40-4)
1,3-dibromoimidazo[1,5-a]pyrazin-8-amine, with the chemical identifier CAS No. 940307-40-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyrazine class, a structural motif known for its broad spectrum of biological activities. The presence of bromine substituents at the 1 and 3 positions enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in drug discovery, featuring a fused ring system that can interact with various biological targets. The specific arrangement of nitrogen atoms in this core structure allows for diverse functionalization, which is critical for developing compounds with tailored pharmacological properties. In recent years, researchers have been exploring the potential of imidazopyrazines as scaffolds for antiviral, anticancer, and anti-inflammatory agents.
1,3-dibromoimidazo[1,5-a]pyrazin-8-amine has been studied for its role in the development of novel therapeutic agents. Its brominated structure makes it a versatile precursor for further chemical modifications, enabling the synthesis of derivatives with enhanced biological activity. For instance, the bromine atoms can be selectively replaced or modified through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or amino groups at strategic positions within the molecule.
Recent studies have highlighted the importance of imidazo[1,5-a]pyrazine derivatives in addressing unmet medical needs. One notable area of research is their application in antiviral therapies. The structural features of these compounds allow them to mimic natural substrates or inhibit key enzymes involved in viral replication. For example, derivatives of 1,3-dibromoimidazo[1,5-a]pyrazin-8-amine have shown promise in inhibiting the replication of certain RNA viruses by targeting viral proteases or polymerases.
In addition to antiviral applications, this compound has been investigated for its potential in oncology research. The ability to functionalize the imidazopyrazine core has led to the development of molecules that can selectively inhibit kinases or other enzymes overexpressed in cancer cells. Preclinical studies have demonstrated that certain derivatives exhibit potent antitumor activity by disrupting critical signaling pathways involved in cell proliferation and survival.
The synthetic utility of 1,3-dibromoimidazo[1,5-a]pyrazin-8-amine extends beyond pharmaceutical applications. It serves as a key intermediate in materials science and organic electronics. The brominated heterocycle can be used to synthesize conjugated polymers and small-molecule emitters for organic light-emitting diodes (OLEDs). These materials are valued for their tunable optoelectronic properties and potential use in flexible electronics and optoelectronic devices.
The chemical reactivity of 1,3-dibromoimidazo[1,5-a]pyrazin-8-amine allows for diverse synthetic strategies. For instance, nucleophilic aromatic substitution reactions can be employed to introduce various functional groups at the bromine positions. This flexibility enables chemists to design molecules with specific biological activities by modulating the electronic and steric properties of the core scaffold.
Advances in computational chemistry have further enhanced the understanding of how 1,3-dibromoimidazo[1,5-a]pyrazin-8-amine and its derivatives interact with biological targets. Molecular modeling techniques predict binding affinities and identify key residues involved in receptor recognition. These insights guide experimental efforts toward optimizing lead compounds for drug development.
The growing interest in imidazo[1,5-a]pyrazine derivatives has spurred innovation in synthetic methodologies. Transition-metal-catalyzed reactions have become particularly valuable for constructing complex structures efficiently. For example, palladium-catalyzed cross-coupling reactions allow for the introduction of aryl groups at predefined positions within the imidazopyrazine framework without compromising regioselectivity.
In conclusion,1,3-dibromoimidazo[1,5-a]pyrazin-8-amine (CAS No. 940307-40-4) is a multifaceted compound with significant potential in pharmaceutical and materials science applications. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As synthetic chemistry continues to evolve,the utility of this compound is expected to expand,driving further discoveries and innovations.
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